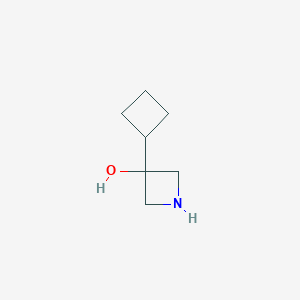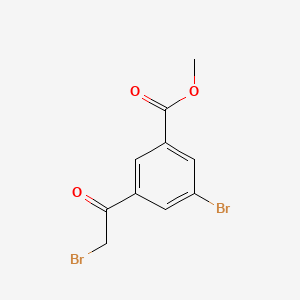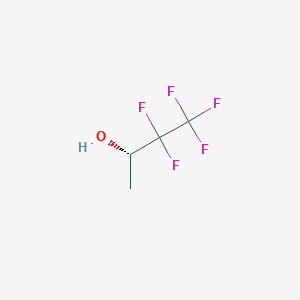
(2-Bromo-4-nitrobenzyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-nitrobenzyl)hydrazine is a chemical compound characterized by a bromine atom and a nitro group attached to a benzene ring, which is further connected to a hydrazine group
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of this compound typically involves the bromination of 4-nitrobenzyl chloride followed by nitration. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Hydrazinolysis: The final step involves the reaction of the brominated nitrobenzyl compound with hydrazine hydrate under acidic conditions to form the hydrazine derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are typically used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or other suitable solvents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Amino derivatives such as (2-Bromo-4-aminobenzyl)hydrazine.
Substitution Products: Alkyl or aryl substituted derivatives of the original compound.
科学研究应用
(2-Bromo-4-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (2-Bromo-4-nitrobenzyl)hydrazine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
4-Bromo-2-nitrobenzylhydrazine: Similar structure but different positions of the bromine and nitro groups.
2-Bromo-4-nitrobenzylamine: Similar to the hydrazine derivative but with an amine group instead of hydrazine.
Uniqueness: (2-Bromo-4-nitrobenzyl)hydrazine is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both bromine and nitro groups on the benzene ring, along with the hydrazine moiety, makes it a versatile compound for various chemical transformations.
属性
分子式 |
C7H8BrN3O2 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC 名称 |
(2-bromo-4-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrN3O2/c8-7-3-6(11(12)13)2-1-5(7)4-10-9/h1-3,10H,4,9H2 |
InChI 键 |
WLPGOHJSTOOECX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
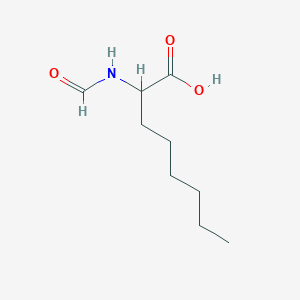
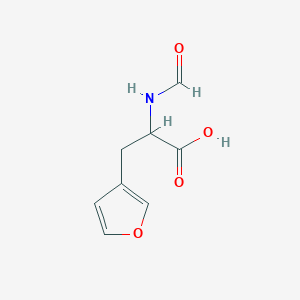
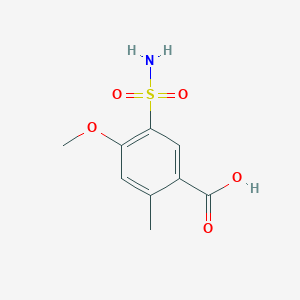
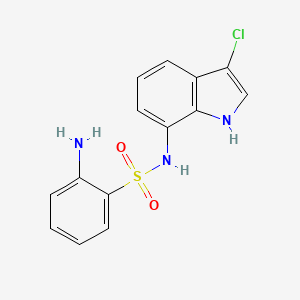
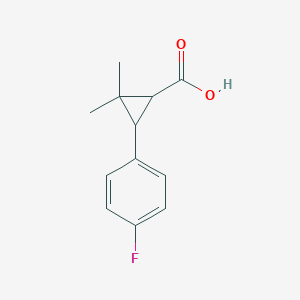
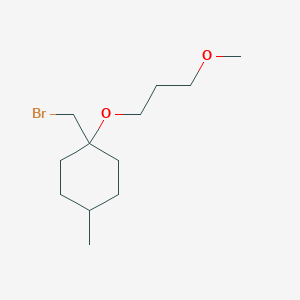
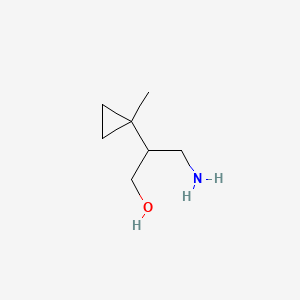

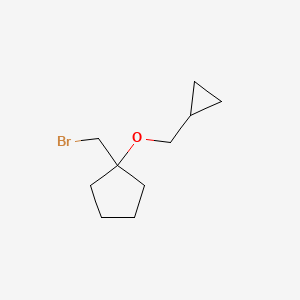
![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
